[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate
Description
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Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGKFMFBWQNBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate (CAS No. 290298-12-3) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups including acetoxy, nitro, and hydroxymethyl moieties. These groups are known to influence biological interactions and activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antimicrobial Activity
- The presence of nitro groups is associated with antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
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Anticancer Properties
- Certain derivatives of phenolic compounds exhibit cytotoxic effects against cancer cell lines. Studies indicate that compounds with privileged substructures can enhance bioactivity, potentially leading to the development of novel anticancer agents.
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Enzyme Inhibition
- The compound may function as an inhibitor or modulator of specific enzymes. Its ability to interact with active sites through hydrogen bonding or hydrophobic interactions suggests potential applications in enzyme-targeted therapies.
The mechanisms underlying the biological activities of this compound are largely attributed to its structural components:
- Interaction with Biological Targets : The acetoxy and nitro groups may facilitate interactions with proteins or nucleic acids, leading to alterations in cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar functionalities can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
-
Study on Antimicrobial Effects :
- A study demonstrated that nitro-substituted phenolic compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of cell membrane integrity and inhibition of protein synthesis.
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Anticancer Activity Assessment :
- Research involving phenolic derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The study highlighted the role of apoptosis induction as a key mechanism.
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Enzyme Inhibition Studies :
- Enzyme assays indicated that certain derivatives could inhibit key enzymes involved in metabolic pathways, suggesting a potential role in metabolic disease management.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. Potential applications include:
- Antimicrobial Activity : The presence of nitro groups is associated with antibacterial properties. Studies have shown that derivatives of nitro compounds can effectively combat bacterial infections.
- Anticancer Properties : Certain phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural elements of this compound suggest it may inhibit tumor growth or induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes due to its ability to interact with active sites through hydrogen bonding or hydrophobic interactions. This property could be leveraged in the design of enzyme inhibitors for therapeutic purposes.
Biochemical Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action:
- Protein Interactions : Interaction studies can reveal how the compound binds to proteins, potentially leading to the development of targeted therapies.
- Nucleic Acid Interactions : Investigating how the compound interacts with DNA or RNA can provide insights into its potential as an anti-cancer agent or antibiotic.
Synthesis and Development
The synthesis of [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate involves several steps that require careful control over reaction conditions to ensure high yields and purity. This process is essential for producing compounds suitable for further biological testing and potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the applications of structurally similar compounds:
- Antimicrobial Efficacy : A study demonstrated that nitro-containing phenolic compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting similar efficacy for [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate.
- Cytotoxicity Against Cancer Cells : Research on phenolic derivatives has shown promising results in inhibiting the growth of cancer cell lines, indicating potential therapeutic avenues for this compound .
- Enzyme Modulation Studies : Investigations into enzyme inhibition by related compounds have highlighted the importance of structural features in determining biological activity, reinforcing the need for further studies on this compound .
Q & A
Q. What are the optimal synthetic routes for preparing [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate?
Methodological Answer: The compound can be synthesized via sequential acetylation and coupling reactions. For example:
- Step 1: Acetylation of hydroxyl groups using acetyl chloride in acetonitrile with catalytic systems (e.g., DMAP/pyridine) to protect reactive sites .
- Step 2: Coupling the nitro-phenoxy moiety using nucleophilic substitution under anhydrous THF with catalysts like Tebbe reagent for alkoxy group introduction .
- Purification: Use column chromatography (silica gel) with ethyl acetate/hexane gradients and monitor via TLC (Rf ~0.3–0.5) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Analyze - and -NMR to confirm acetyl group positions and tetrahydropyran ring conformation. For example, acetyl protons typically resonate at δ 2.0–2.2 ppm, while aromatic protons from the nitro-phenoxy group appear at δ 7.5–8.5 ppm .
- X-ray Crystallography: Resolve stereochemistry using single-crystal X-ray diffraction, as demonstrated for related tetrahydropyran derivatives .
- Mass Spectrometry: Confirm molecular weight (e.g., HRMS-ESI: [M+Na]+ expected m/z ~600–650).
Q. What are the stability considerations for this compound under laboratory storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in anhydrous, light-protected vials to prevent hydrolysis of acetyl groups or nitro reduction. Stability tests show <5% degradation over 6 months under these conditions .
- Handling: Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to basic environments (pH >8) to prevent ester cleavage .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during nitro-phenoxy group introduction?
Methodological Answer: Regioselectivity is sensitive to:
- Catalyst Choice: Lewis acids (e.g., BF-EtO) favor para-substitution on the phenoxy ring, while Brønsted acids (e.g., p-TsOH) may lead to ortho byproducts .
- Solvent Effects: Polar aprotic solvents (THF, acetonitrile) enhance nitro-group activation via dipole stabilization, improving coupling efficiency .
Data Contradiction Analysis:
Discrepancies in yield (e.g., 50% vs. 70%) between studies may arise from trace moisture levels or impurities in the nitro-phenoxy precursor. Validate purity via GC-MS before use.
Q. What computational methods can predict the reactivity of this compound in acid-catalyzed environments?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model protonation sites and transition states. For example, studies on similar dihydropyrans predict preferential protonation at the tetrahydropyran oxygen, leading to ring-opening reactions .
- Mechanistic Insights: Compare activation energies for competing pathways (e.g., nitro-group reduction vs. acetyl migration) under varying pH conditions.
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomeric impurities?
Methodological Answer:
- Chiral HPLC: Employ a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by 2–3 minutes for diastereomers .
- Dynamic NMR: Perform variable-temperature -NMR to detect coalescence of signals caused by slow conformational interconversion at room temperature .
Q. What strategies mitigate side reactions during large-scale acetylation?
Methodological Answer:
- Controlled Stoichiometry: Use 1.2 equivalents of acetyl chloride per hydroxyl group to minimize over-acetylation.
- Temperature Gradients: Initiate reactions at 0°C to slow exothermic processes, then gradually warm to 25°C.
- In Situ Monitoring: Use FT-IR to track carbonyl peak intensity (1730–1750 cm) and terminate reactions at ~90% conversion .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: The nitro group decreases electron density on the phenoxy ring, making it susceptible to nucleophilic aromatic substitution.
- Redox Activity: Cyclic voltammetry shows a reduction peak at –0.8 V vs. Ag/AgCl, indicating potential for nitro-to-amine conversion under reductive conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
